2-Methyl-6-[(piperidin-3-yl)methoxy]pyridine dihydrochloride
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Overview
Description
2-Methyl-6-[(piperidin-3-yl)methoxy]pyridine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[(piperidin-3-yl)methoxy]pyridine dihydrochloride typically involves the reaction of 2-methyl-6-hydroxypyridine with piperidine derivatives under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final compound .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-[(piperidin-3-yl)methoxy]pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives .
Scientific Research Applications
2-Methyl-6-[(piperidin-3-yl)methoxy]pyridine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its pharmacological properties.
Mechanism of Action
The mechanism of action of 2-Methyl-6-[(piperidin-3-yl)methoxy]pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives, such as:
- 2-Methyl-6-[(piperidin-4-yl)methoxy]pyridine dihydrochloride
- 2-Methyl-6-[(piperidin-2-yl)methoxy]pyridine dihydrochloride
- 2-Methyl-6-[(piperidin-3-yl)methoxy]pyridine hydrochloride
Uniqueness
2-Methyl-6-[(piperidin-3-yl)methoxy]pyridine dihydrochloride is unique due to its specific substitution pattern and the presence of the piperidine moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
2-methyl-6-(piperidin-3-ylmethoxy)pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c1-10-4-2-6-12(14-10)15-9-11-5-3-7-13-8-11;;/h2,4,6,11,13H,3,5,7-9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAZRWGLCUFEJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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